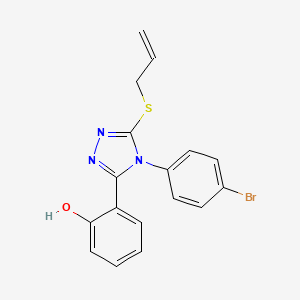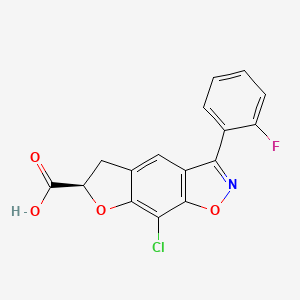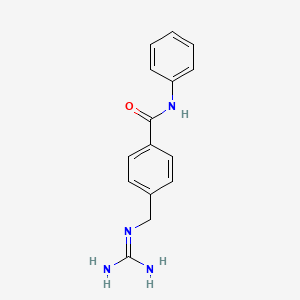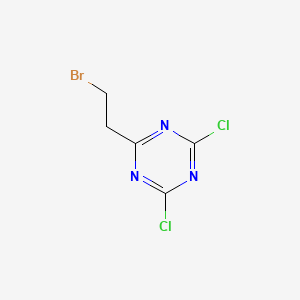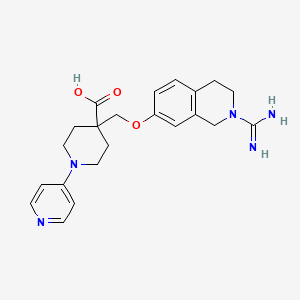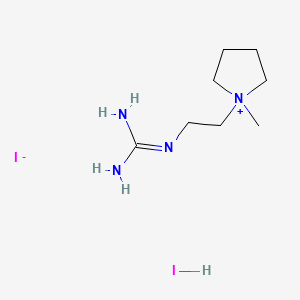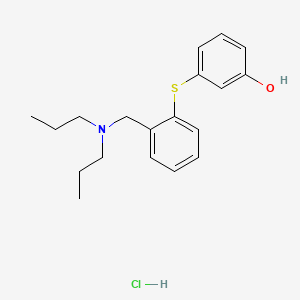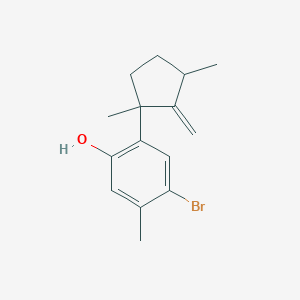
4-Bromo-2-(1,3-dimethyl-2-methylenecyclopentyl)-5-methylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-(1,3-dimethyl-2-methylenecyclopentyl)-5-methylphenol is an organic compound that features a bromine atom, a phenol group, and a cyclopentyl ring with multiple methyl substitutions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(1,3-dimethyl-2-methylenecyclopentyl)-5-methylphenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring with the desired methyl substitutions can be synthesized through a series of cyclization reactions.
Phenol Group Introduction: The phenol group can be introduced through hydroxylation reactions, often using reagents like sodium hydroxide or other strong bases.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-Bromo-2-(1,3-dimethyl-2-methylenecyclopentyl)-5-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Quinones
Reduction: De-brominated phenol derivatives
Substitution: Various substituted phenol derivatives
科学研究应用
4-Bromo-2-(1,3-dimethyl-2-methylenecyclopentyl)-5-methylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Bromo-2-(1,3-dimethyl-2-methylenecyclopentyl)-5-methylphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- Phenol, 4-bromo-2-(1,3-dimethyl-2-methylenecyclopentyl)-5-methyl-
- Cyclohexene, 1,4-dimethyl-4-(1-methyl-2-methylenecyclopentyl)-
Uniqueness
4-Bromo-2-(1,3-dimethyl-2-methylenecyclopentyl)-5-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methylenecyclopentyl group differentiates it from other phenol derivatives, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
29424-17-7 |
|---|---|
分子式 |
C15H19BrO |
分子量 |
295.21 g/mol |
IUPAC 名称 |
4-bromo-2-(1,3-dimethyl-2-methylidenecyclopentyl)-5-methylphenol |
InChI |
InChI=1S/C15H19BrO/c1-9-5-6-15(4,11(9)3)12-8-13(16)10(2)7-14(12)17/h7-9,17H,3,5-6H2,1-2,4H3 |
InChI 键 |
BASXQIKZPQBJIT-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(C1=C)(C)C2=C(C=C(C(=C2)Br)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



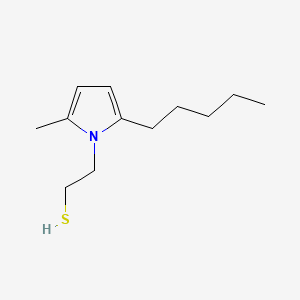
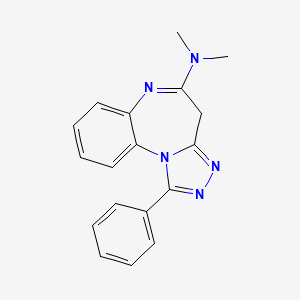
![(10-benzyl-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-yl) 2,2-diphenylacetate;hydrobromide](/img/structure/B12730853.png)
